
1-(4-Chloro-3-methylphenyl)ethanamine
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Overview
Description
(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chloro-3-methylacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high enantioselectivity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Reagents/Conditions
-
Strong oxidizers : KMnO₄ (acidic/basic media) or H₂O₂
-
Mild oxidizers : O₂ in presence of Cu catalysts
Products
-
Nitroso intermediates : Transient formation observed under mild conditions
-
Nitro derivatives : Stable products formed with strong oxidizers (e.g., 1-(4-chloro-3-methylphenyl)nitroethane)
Reaction Type | Reagents | Conditions | Product | Yield (%) |
---|---|---|---|---|
Mild oxidation | O₂, CuCl | 60°C, 6 hrs | Nitroso intermediate | 35–40 |
Strong oxidation | KMnO₄ | H₂SO₄, reflux | Nitro derivative | 60–65 |
Reduction Reactions
The amine group participates in reductive transformations:
Reagents/Conditions
-
LiAlH₄ : Effective for reducing imine intermediates
-
NaBH₄ : Selective reduction in polar aprotic solvents
Applications
-
Regeneration of free amine from Schiff base derivatives
-
Synthesis of secondary amines via reductive amination
Substitution Reactions
The chloro substituent on the aromatic ring enables nucleophilic aromatic substitution (NAS):
Key Observations
-
Activation : Electron-withdrawing methyl group at position 3 enhances ring activation for NAS
-
Reagents : NaOH (aqueous), NH₃ (anhydrous)
Example Reaction
1-(4-Cl-3-MeC₆H₃)CH₂CH₂NH₂+NaOH→1-(4-OH-3-MeC₆H₃)CH₂CH₂NH₂+NaCl
Reported yield: 45–50% under microwave irradiation
Acylation and Alkylation
The primary amine reacts with electrophiles:
Acylation
-
Reagents : Acetyl chloride, DCM, base (e.g., Et₃N)
-
Product : N-acetyl derivative (confirmed via ¹H-NMR at δ 2.1 ppm for acetyl group)
Alkylation
-
Reagents : Methyl iodide, K₂CO₃, DMF
-
Product : N-methylated amine (quaternary salt formation at high temperatures)
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
-
Substrates : Arylboronic acids with electron-donating groups
-
Yield : 55–70% for biaryl derivatives
Stereochemical Reactivity
The chiral center (in R-enantiomer) influences reaction outcomes:
Property | R-Enantiomer | S-Enantiomer |
---|---|---|
Reaction rate with L-amino acid oxidase | 2.1 × 10⁻³ s⁻¹ | 5.6 × 10⁻⁴ s⁻¹ |
Enantiomeric excess (EE) in asymmetric synthesis | Up to 98% | <5% |
Stability Under Physiological Conditions
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)ethanamine has applications in pharmaceutical development and synthetic organic chemistry. Research indicates that it possesses biological activity, particularly as a potential pharmacological agent. Studies suggest it interacts with neurotransmitter systems, such as serotonin and dopamine receptors, potentially acting as a monoamine reuptake inhibitor, which could have implications for mood regulation and anxiety disorders.
Applications
Pharmaceutical Development
- This compound serves as a lead compound in pharmaceutical development.
- It has been studied for its interactions with neurotransmitter systems, specifically those involving serotonin and dopamine receptors. Its structure suggests it may act as a monoamine reuptake inhibitor, potentially useful for mood regulation and anxiety disorders.
Chemical Synthesis
- This compound is versatile in synthetic organic chemistry.
Research
- It is used in biochemical research to investigate its effects on neurotransmitter systems and potential therapeutic applications.
Potential Risks
- Studies have shown that similar compounds can exhibit varying degrees of toxicity and efficacy in biological systems, making further investigation into this compound's safety profile essential.
Structural Analogues
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Chloro-4-methylphenyl)ethanamine | Chlorine at position 3 on the phenyl ring | Different receptor binding profile |
1-(2-Chlorophenyl)ethanamine | Chlorine at position 2 on the phenyl ring | Varying biological activity |
1-(2,3-Dichlorophenyl)ethanamine | Two chlorine substituents on adjacent positions | Potentially higher toxicity due to multiple halogens |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine | Stereoisomer of the target compound | Different pharmacological effects |
Mechanism of Action
The mechanism of action of (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE: The enantiomer of the compound, differing in its stereochemistry.
1-(4-CHLORO-3-METHYLPHENYL)ETHANOL: An alcohol derivative with similar structural features.
4-CHLORO-3-METHYLBENZYLAMINE: A related amine compound with a benzyl group instead of an ethyl group.
Uniqueness
(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to its ®-enantiomer or other structurally similar compounds.
Biological Activity
1-(4-Chloro-3-methylphenyl)ethanamine, also known as 4-chloro-3-methylphenethylamine, is a compound with significant biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.
This compound has a molecular formula of C9H12ClN and a molecular weight of approximately 173.66 g/mol. The compound features a chiral center, which contributes to its enantiomeric properties. The synthesis typically involves the reduction of 4-chloro-3-methylacetophenone using chiral catalysts to achieve high enantioselectivity.
Synthetic Routes
- Asymmetric Reduction : Utilizing chiral catalysts or reagents.
- Industrial Production : Large-scale asymmetric hydrogenation processes employing chiral ligands and metal catalysts.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can act as an agonist or antagonist at certain receptor sites, influencing various biochemical pathways, particularly those related to neurotransmitter modulation.
Biological Activity
Research has highlighted several key areas where this compound exhibits biological activity:
Neurotransmitter Modulation
- The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Antimicrobial Properties
- Studies indicate that related compounds exhibit antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains, showing inhibition zones that suggest significant antimicrobial efficacy .
Anticancer Activity
- Preliminary studies suggest that structural analogs of this compound may exhibit cytotoxic effects against tumor cell lines. For example, compounds derived from similar structures have demonstrated IC50 values indicating potent anticancer properties against human colon adenocarcinoma and other cancer types .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOSBFSBUHOOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.